
Carboxyatractyloside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxyatractyloside is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase. It is about ten times more potent than its analog, atractyloside. This compound is known for its effectiveness in inhibiting oxidative phosphorylation and is considered more effective than atractyloside. This compound is found in various plants, including Xanthium species and Atractylis gummifera .
Méthodes De Préparation
Carboxyatractyloside can be synthesized through several steps. One key step involves labeling with tritiated potassium borohydride after oxidation of the primary alcohol of the glucose disulfate moiety using dicyclohexylcarbodiimide and phosphorus pentoxide under anhydrous conditions in a dimethyl sulfoxide medium . Industrial production methods often involve extraction from plants like Xanthium sibiricum and Atractylis gummifera .
Analyse Des Réactions Chimiques
Inhibition of ADP/ATP Translocase (ANT)
CATR binds irreversibly to the cytoplasmic side of ANT, stabilizing it in the "c-conformation" and blocking nucleotide transport . This inhibition is non-competitive with adenine nucleotides and occurs at nanomolar concentrations . Structural studies reveal:
-
CATR occupies the nucleotide-binding pocket of ANT via hydrogen bonds and hydrophobic interactions .
-
The RRRMMM motif in ANT's transmembrane domain anchors CATR through electrostatic interactions with its carboxyl groups .
Mechanism of Inhibition
Target | Binding Site | Conformational Effect | Citation |
---|---|---|---|
ADP/ATP translocase | Cytoplasmic side (c-state) | Prevents transition to matrix-facing "m-state" |
Induction of Mitochondrial Permeability Transition (MPT)
CATR promotes MPT pore opening by:
-
Increasing reactive oxygen species (ROS) production due to disrupted electron transport chain activity .
-
Directly interacting with cyclophilin D, a regulatory component of the MPT pore .
Consequences of MPT Activation
Interactions with Mitochondrial Transport Systems
CATR affects additional mitochondrial carriers and enzymes:
Direct Targets
Target | Effect | Citation |
---|---|---|
Tricarboxylate (citrate) carrier | Inhibits citrate transport into mitochondria | |
Mitochondrial nucleoside diphosphate kinase (mtNDPK) | Reduces GTP/ATP synthesis |
Indirect Targets
Target | Effect | Citation |
---|---|---|
Uncoupling proteins (UCPs) | Enhances proton leak, uncoupling oxidative phosphorylation | |
TCA cycle enzymes | Alters flux due to citrate accumulation |
Chemical Stability and Reactivity
CATR is a sulfated diterpene glycoside with the following structural features:
-
Core structure : ent-kaurane diterpene linked to a disulfated glycoside moiety .
-
Key functional groups : Carboxyl group at C-4, sulfate esters at C-2' and C-3' of the glycoside .
Degradation Pathways
Comparative Inhibition with Atractyloside (ATR)
Analytical Detection in Biological Samples
CATR is quantified via:
Reported Concentrations
CATR's multifaceted interactions with mitochondrial systems make it both a critical research tool for studying bioenergetics and a significant toxicological hazard. Its irreversible ANT inhibition and downstream metabolic disruptions underscore its role in mitochondrial pathophysiology.
Applications De Recherche Scientifique
Toxicity and Safety Profile
The toxicity of carboxyatractyloside is well-documented, particularly concerning its effects on liver and kidney function. Studies have shown that doses as low as 13.5 mg/kg can lead to significant hepatotoxicity and nephrotoxicity in animal models . Clinical signs of poisoning include abdominal pain, vomiting, and convulsions, highlighting the need for caution in its handling and application .
Metabolic Disorders
This compound has been investigated for its potential benefits in metabolic disorders such as fatty liver disease. Research indicates that it can enhance lipid degradation in hepatocytes by increasing autophagic flux and altering energy expenditure through the activation of AMPK signaling pathways .
Study | Findings |
---|---|
Demine et al. (2019) | Demonstrated improved lipid clearance in HepG2 cells treated with free fatty acids using this compound. |
Lee et al. (2014) | Found that low concentrations of this compound could protect against hepatic steatosis in mouse models. |
Antitumor Activity
There is emerging evidence supporting the antitumor properties of this compound. It has shown potential against breast cancer and leukemia cell lines, suggesting a role in cancer therapy . The mechanism may involve the induction of apoptosis through mitochondrial dysfunction.
Research | Cancer Type | Outcome |
---|---|---|
Kamboj & Saluja (2010) | Breast Cancer | Induced apoptosis in vitro. |
Fan et al. (2019) | Leukemia | Reduced cell viability and increased apoptosis markers. |
Antimicrobial Properties
This compound exhibits antibacterial effects against pathogens like Staphylococcus epidermidis, indicating its potential as an antimicrobial agent . This property could be harnessed for developing new antibiotics or enhancing existing treatments.
Case Study 1: Hepatotoxicity Assessment
A study involving rats treated with this compound reported significant elevations in liver enzymes, indicating hepatocellular damage. Histopathological examinations revealed necrosis and inflammation, underscoring the compound's toxic potential .
Case Study 2: Antidiabetic Effects
In a controlled study on diabetic mice, this compound treatment resulted in improved glucose metabolism and reduced triglyceride levels, showcasing its potential utility in managing type 2 diabetes .
Mécanisme D'action
Carboxyatractyloside exerts its effects by inhibiting the ADP/ATP translocase, a protein that facilitates the exchange of ADP and ATP across the mitochondrial inner membrane. This inhibition disrupts the mitochondrial membrane potential, leading to the opening of the permeability transition pore, loss of mitochondrial membrane potential, and induction of apoptosis . The compound stabilizes the nucleoside binding site of the translocase on the cytoplasmic side, preventing the exchange of matrix ATP and cytoplasmic ADP .
Comparaison Avec Des Composés Similaires
Carboxyatractyloside is often compared with similar compounds such as atractyloside and bongkrekic acid. While atractyloside is effective in inhibiting oxidative phosphorylation, this compound is considered more potent and effective. Bongkrekic acid, another inhibitor of the ADP/ATP translocase, shares similar inhibitory properties but differs in its molecular structure and binding affinity .
Similar Compounds
- Atractyloside
- Bongkrekic acid
- Atractyligenin
Activité Biologique
Carboxyatractyloside (CATR) is a potent toxic compound primarily derived from Xanthium strumarium (cocklebur) and Atractylis gummifera. It is recognized for its significant biological activity, particularly as an inhibitor of mitochondrial function. This article explores the biological activity of CATR, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
This compound functions primarily as an inhibitor of the mitochondrial ADP/ATP translocase, a crucial protein that facilitates the exchange of ADP and ATP across the inner mitochondrial membrane. This inhibition disrupts oxidative phosphorylation, leading to a cascade of metabolic disturbances:
- Inhibition of Energy Production : CATR's structural similarities to adenosine diphosphate (ADP) allow it to bind effectively to the translocase, blocking ATP synthesis and resulting in energy depletion in cells .
- Induction of Hypoxia : The blockade of ATP production leads to severe hypoglycemia and hypoxia, affecting various organ systems and potentially resulting in multi-organ failure .
- Tissue Damage : The lack of ATP affects cellular functions, leading to necrosis in tissues such as the liver and kidneys, as observed in cases of intoxication .
Toxicological Effects
The toxicity of this compound is well-documented through various studies and case reports. The following table summarizes key toxicological findings related to CATR:
Case Study 1: CATR Intoxication in Livestock
A notable case involved a 19-month-old Korean native cow that died after consuming silage contaminated with cocklebur fruits. Pathological examination revealed:
- Severe enlargement and hemorrhage in the liver.
- Histological confirmation of centrilobular hepatic necrosis.
- Detection of this compound in gastric contents via high-performance liquid chromatography (HPLC) .
This incident underscores the importance of monitoring feed sources for potential toxins like CATR.
Case Study 2: Human Exposure
In another documented case, a human subject exhibited acute symptoms after ingestion of a herbal preparation containing Xanthium extracts. Symptoms included severe abdominal pain, vomiting, and neurological disturbances. The diagnosis was confirmed through biochemical assays detecting CATR levels in the bloodstream .
Research Findings
Recent studies have expanded our understanding of this compound's biological activity:
- Direct Targets : CATR has been shown to inhibit various mitochondrial proteins beyond the ADP/ATP translocase, affecting metabolic pathways involved in energy production and cellular respiration .
- Indirect Effects : Research indicates that CATR may also interact with other cellular targets that contribute to its toxic effects, suggesting a multifaceted mechanism of action .
Propriétés
Numéro CAS |
33286-30-5 |
---|---|
Formule moléculaire |
C31H46K2O18S2 |
Poids moléculaire |
849.0 g/mol |
Nom IUPAC |
(1S,4R,7S,9R,10R,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
InChI |
InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1 |
Clé InChI |
RWEZIQDTEROURZ-WWJHHVHBSA-N |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES isomérique |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |
SMILES canonique |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K] |
Apparence |
Solid powder |
Numéros CAS associés |
33286-30-5 (di-potassium salt) |
Synonymes |
Gummiferin; Carboxyatractyloside dipotassium; potassium (2S,4aS,6aR,7S,9R,11aS,11bS)-7-hydroxy-2-(((2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-((3-methylbutanoyl)oxy)-4,5-bis(sulfooxy)tetrahydro-2H-pyran-2-yl)oxy)-11b-methyl-8-methylenedodecahydro-6a,9-methanocyclohepta[a]naphthalene-4,4(1H)-dicarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.